2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

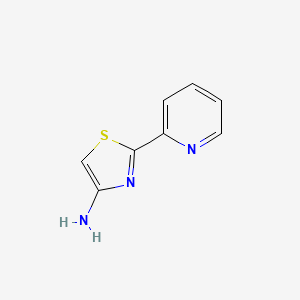

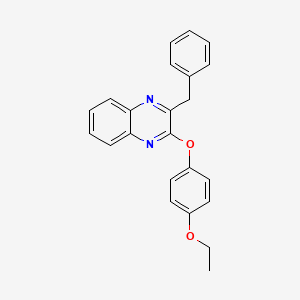

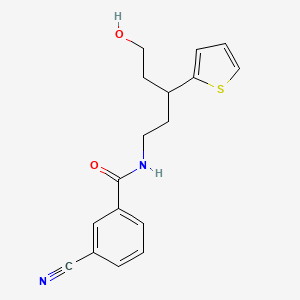

“2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” is a chemical compound with the molecular formula C23H20N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline”, has been a subject of extensive research . Various synthetic strategies have been developed, including the use of bioinspired ortho-quinone catalysts for oxidative synthesis, nickel-catalyzed synthesis via double dehydrogenative coupling, and copper-catalyzed condensation and C-N bond formation . The synthesis of 2-benzyl- and 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives was based on the classical Beirut reaction .Molecular Structure Analysis

The molecular structure of “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains benzyl and ethoxyphenoxy substituents .Chemical Reactions Analysis

Quinoxalines, including “2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline”, can undergo a variety of chemical reactions. These include reactions catalyzed by nickel, copper, and cobalt, as well as aerobic oxidation of deoxybenzoins . A specific reaction involving 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines has been reported to yield quinoxaline derivatives .Physical And Chemical Properties Analysis

“2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline” has a molecular weight of 356.425 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Catalysis

Quinoxaline derivatives have been utilized in catalysis, notably in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, showcasing the ligands' high enantioselectivities and catalytic activities (Imamoto et al., 2012).

Antimicrobial Activity

Quinoxaline derivatives exhibit significant in vitro antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. Their activity can be influenced by various substituents on the quinoxaline nucleus, highlighting their potential as leads for developing new antimicrobial agents (Jaso et al., 2005).

Anticancer Research

New quinoxaline derivatives have been synthesized and evaluated for their in vitro antitumor activity against various types of human cancers. Some compounds showed promising inhibitory effects on the growth of cancer cell lines, indicating their potential in anticancer research (Corona et al., 2009).

Fluorescence Probes

Quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes. Their fluorescence properties vary with viscosity, making them suitable for detecting changes in biological and chemical environments. This application underscores the role of quinoxaline derivatives in analytical chemistry and biosensing (Wang et al., 2009).

properties

IUPAC Name |

2-benzyl-3-(4-ethoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-2-26-18-12-14-19(15-13-18)27-23-22(16-17-8-4-3-5-9-17)24-20-10-6-7-11-21(20)25-23/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEURQYVPXGGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)

![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)

![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2761683.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)

![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)